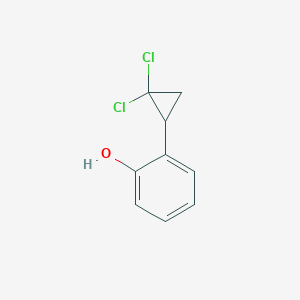

o-(2,2-Dichlorocyclopropyl)phenol

Description

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-(2,2-dichlorocyclopropyl)phenol |

InChI |

InChI=1S/C9H8Cl2O/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7,12H,5H2 |

InChI Key |

ZCZFPBCRZGDTEB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Complexity and Synthesis this compound requires multi-step synthesis, including cyclopropanation (e.g., dichlorocarbene addition to styrene) followed by functional group modifications (). 2-Chlorophenol, in contrast, is synthesized via direct chlorination of phenol, reflecting simpler chemistry (). The methoxy derivative () involves cyclopropanation of eugenol, optimized using Central Composite Design for reaction time and solvent ratios.

Biological Activity and Toxicity Peroxisome Proliferation: Both this compound derivatives and methyl clofenapate induce hepatic peroxisome proliferation, leading to oxidative stress and carcinogenesis in rats (). Chlorophenols: Simple chlorophenols (e.g., 2-Chlorophenol) exhibit acute toxicity but lack the cyclopropyl moiety linked to chronic oxidative damage ().

Industrial and Pharmaceutical Relevance The acetate ester of this compound is pivotal in ciprofibrate production, with optimized processes for cost-effective synthesis (). Methyl clofenapate, though structurally distinct, shares a similar mechanism of action but is restricted due to carcinogenicity ().

Table 2: Toxicity and Regulatory Status

Q & A

Q. What are the recommended synthetic routes for o-(2,2-dichlorocyclopropyl)phenol, and how do reaction conditions influence yield?

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) for structural confirmation. Key spectral markers include:

- ¹H NMR : Cyclopropyl protons at δ 1.8–2.2 ppm (multiplet) and aromatic protons at δ 6.7–7.3 ppm .

- HRMS : Molecular ion peak at m/z 217.97 (C₉H₈Cl₂O) .

Purity assessment requires HPLC with a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm) .

Q. What are the critical safety considerations when handling o-(2,2-dichlorocyclopropyl)phenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

- Waste Disposal : Neutralize with 10% NaOH solution before disposal to avoid environmental release of chlorinated byproducts .

Advanced Research Questions

Q. How does the electronic nature of the cyclopropane ring influence the reactivity of this compound in nucleophilic aromatic substitution?

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., HEK293 vs. MCF-7 cell lines) may arise from impurity profiles or stereochemical variations. Implement:

- Chiral HPLC to isolate enantiomers (e.g., trans vs. cis cyclopropane configurations) .

- LC-MS/MS to quantify trace impurities (e.g., dichlorobenzene byproducts) below 0.1% thresholds .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmacologically active compounds?

- Methodological Answer : It serves as a key intermediate in ciprofibrate (hypolipidemic agent) synthesis. The phenol group undergoes esterification with methylpropanoic acid, followed by glucuronidation for enhanced solubility. Critical steps include Schotten-Baumann reaction optimization (yield >80%) and column chromatography (silica gel, hexane/ethyl acetate) for diastereomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.